2,6-dichloro-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-yl}pyridine-3-carboxamide
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Overview
Description
2,6-Dichloro-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-yl}pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrazole ring, a pyridine ring, and multiple chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-yl}pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.
Introduction of the Chlorophenyl Group:
Formation of the Pyridine Ring: The pyridine ring is then constructed through a cyclization reaction involving suitable precursors.
Chlorination: The final step involves the chlorination of the pyridine ring to introduce the chlorine atoms at the 2 and 6 positions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-yl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives or dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2,6-Dichloro-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-yl}pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity against various diseases.
Agriculture: The compound is studied for its potential use as a pesticide or herbicide due to its ability to inhibit specific biological pathways in pests.
Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-yl}pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound can inhibit or modulate the activity of these targets, leading to its observed effects. The exact molecular pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzamide: Shares the dichloro substitution pattern but lacks the pyrazole and pyridine rings.
4-Chlorophenylmethylpyrazole: Contains the pyrazole ring and chlorophenyl group but lacks the pyridine ring.
Pyridine-3-carboxamide: Contains the pyridine ring and carboxamide group but lacks the pyrazole and chlorophenyl groups.
Uniqueness
2,6-Dichloro-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-yl}pyridine-3-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2,6-dichloro-N-[2-[(4-chlorophenyl)methyl]pyrazol-3-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3N4O/c17-11-3-1-10(2-4-11)9-23-14(7-8-20-23)22-16(24)12-5-6-13(18)21-15(12)19/h1-8H,9H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYUNTADKVATDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CC=N2)NC(=O)C3=C(N=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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